Cas no 1006465-11-7 ((1,5-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine)

(1,5-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine structure
1006465-11-7 structure
Product Name:(1,5-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine
CAS-nummer:1006465-11-7
MF:C13H16FN3
MW:233.284646034241
MDL:MFCD04968207
CID:2621378
PubChem ID:19618932
Update Time:2025-04-21

(1,5-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine Chemische en fysische eigenschappen

Naam en identificatie

    • (1,5-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine
    • [(1,5-dimethylpyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine
    • EN300-229184
    • [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine
    • CS-0279991
    • 1006465-11-7
    • N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)AMINE
    • GQB46511
    • N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine
    • BBL039828
    • AKOS000306742
    • 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine
    • STK349393
    • MDL: MFCD04968207
    • Inchi: 1S/C13H16FN3/c1-10-12(9-16-17(10)2)8-15-7-11-3-5-13(14)6-4-11/h3-6,9,15H,7-8H2,1-2H3
    • InChI-sleutel: CVXHIGKCTJZPNC-UHFFFAOYSA-N
    • LACHT: FC1C=CC(=CC=1)CNCC1C=NN(C)C=1C

Berekende eigenschappen

  • Exacte massa: 233.13282569Da
  • Monoisotopische massa: 233.13282569Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 4
  • Complexiteit: 229
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 29.9Ų

(1,5-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine Prijsmeer >>

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